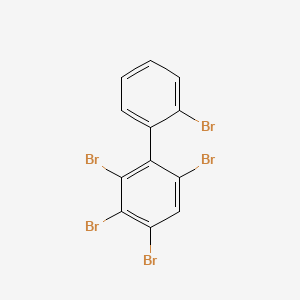

1,1'-Biphenyl, 2,2',3,4,6-pentabromo-

Description

Classification and Chemical Structure of Pentabromobiphenyl Congeners

Polybrominated biphenyls are classified based on the number and position of bromine atoms attached to the biphenyl (B1667301) rings. nih.gov The general chemical formula for PBBs is C₁₂H₍₁₀₋ₓ₎Brₓ. wikipedia.org In total, there are 209 possible individual PBB compounds, known as congeners. wikipedia.orgachrom.be These congeners are grouped into homologs based on the total number of bromine atoms.

Pentabromobiphenyls are the group of PBBs that contain five bromine atoms. Theoretically, there are 46 different pentabromobiphenyl congeners, each with a unique arrangement of these five bromine atoms on the biphenyl structure. wikipedia.orgnih.gov The specific compound, 1,1'-Biphenyl, 2,2',3,4,6-pentabromo-, is one of these 46 congeners. Its structure consists of a biphenyl backbone with bromine atoms attached at the 2, 2', 3, 4, and 6 positions.

The structural differences among congeners, including the planarity of the molecule, are significant as they influence the compounds' physical, chemical, and toxicological properties. achrom.be A standardized numbering system, analogous to that used for polychlorinated biphenyls (PCBs), is used to identify individual PBB congeners. cdc.gov

Table 1: Properties of Pentabromobiphenyls

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₅Br₅ |

| Number of Congeners | 46 |

| General Characteristics | Low water solubility, high lipophilicity (fat-soluble), persistent in the environment. epa.govnih.gov |

| Example Congener | 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- |

Note: Specific physical and chemical data for the individual congener 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- are not widely available in public literature. The characteristics are generally inferred from the pentabromo- homolog group and PBBs as a whole.

Historical Context of Polybrominated Biphenyl Production and Applications

Commercial production of PBBs began in the United States in 1970 and ceased in 1976. nih.gov During this period, approximately 13.3 million pounds of PBBs were produced in the U.S. nih.gov The primary commercial products were mixtures of different congeners, sold under trade names like FireMaster® in the United States, Bromkal in Germany, and Adine in France. nih.govcdc.gov

These mixtures were predominantly composed of hexabromobiphenyl, with smaller amounts of octa- and decabromobiphenyls. nih.gov For instance, the FireMaster® BP-6 and FF-1 mixtures were found to contain over 50% of the 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) congener (BB-153) and significant amounts of 2,2',3,4,4',5,5'-heptabromobiphenyl (B1597310) (BB-180), along with several tri-, tetra-, and pentabromobiphenyl congeners. nih.gov

PBBs were used almost exclusively as additive flame retardants, meaning they were physically mixed into polymers rather than chemically bonded. nih.gov This made them prone to leaching out of products over time. nih.gov Their main application was in thermoplastics, such as acrylonitrile-butadiene-styrene (ABS) plastics, used for housings of electronic equipment like computers and televisions, as well as in textiles and polyurethane foams. wikipedia.orgnih.govgreenbuildingproducts.eu

The cessation of PBB production in the U.S. was precipitated by a major public health incident in Michigan in 1973. A PBB-based flame retardant (FireMaster®) was accidentally mixed with livestock feed, leading to widespread contamination of the state's food supply, including meat, eggs, and dairy products. michigan.gov This event highlighted the potential for PBBs to enter the food chain and led to a voluntary halt in their production. nih.govmichigan.gov Production continued in some other countries for a longer period, with the last known commercial production of a PBB (decabromobiphenyl) ending in France in the year 2000. nih.gov

Table 2: Timeline of Key Events in PBB History

| Year | Event |

|---|---|

| 1970 | Commercial production of PBBs begins in the United States. nih.gov |

| 1973 | Accidental contamination of livestock feed with PBBs in Michigan. michigan.gov |

| 1974 | The Michigan contamination incident is discovered, leading to farm quarantines and destruction of contaminated products. michigan.gov |

| 1976 | Voluntary cessation of PBB production in the United States. nih.gov |

| 2000 | The last known commercial production of any PBB mixture (decabromobiphenyl in France) is discontinued. nih.gov |

| 2001 | The Stockholm Convention on Persistent Organic Pollutants is signed, aiming to eliminate or restrict POPs. wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

77910-04-4 |

|---|---|

Molecular Formula |

C12H5Br5 |

Molecular Weight |

548.7 g/mol |

IUPAC Name |

1,2,3,5-tetrabromo-4-(2-bromophenyl)benzene |

InChI |

InChI=1S/C12H5Br5/c13-7-4-2-1-3-6(7)10-8(14)5-9(15)11(16)12(10)17/h1-5H |

InChI Key |

HFCFSKONCLKHSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=C(C=C2Br)Br)Br)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1,1 Biphenyl, 2,2 ,3,4,6 Pentabromo

General Synthetic Strategies for Polybrominated Biphenyl (B1667301) Congeners

The synthesis of polybrominated biphenyls can be broadly categorized into two main approaches: the direct bromination of a pre-formed biphenyl core and the construction of the biphenyl skeleton from already brominated benzene (B151609) derivatives through cross-coupling reactions.

However, achieving isomer specificity through this method is challenging due to the complex directing effects of the existing bromine substituents on the biphenyl rings. For laboratory-scale synthesis of specific congeners, more controlled brominating agents like N-bromosuccinimide (NBS) may be used, sometimes in conjunction with other reagents to enhance selectivity.

To achieve a specific substitution pattern, as required for 1,1'-Biphenyl, 2,2',3,4,6-pentabromo-, modern organic synthesis overwhelmingly favors the use of transition-metal-catalyzed cross-coupling reactions. These methods involve joining two different, pre-functionalized benzene rings to form the biphenyl structure. This approach offers superior control over the final arrangement of the bromine atoms. Several key reactions are employed for this purpose. wikipedia.org

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods. gre.ac.uknih.gov It involves the reaction of an arylboronic acid or ester with an aryl halide, catalyzed by a palladium complex. gre.ac.uknih.gov The reaction conditions are generally mild and tolerant of a wide variety of functional groups. researchgate.net For the target compound, this could involve coupling a dibromophenylboronic acid with a tribromobenzene halide.

The Ullmann reaction is a classic method that uses copper to couple two aryl halide molecules. wikipedia.orgbyjus.com While traditional Ullmann conditions are harsh, requiring high temperatures, modern variations have been developed that proceed under milder conditions. chem-station.comnih.gov This reaction is particularly useful for synthesizing symmetrical biphenyls but can also be adapted for unsymmetrical products. byjus.com

Other significant cross-coupling reactions include the Stille coupling (using organotin reagents), the Negishi coupling (using organozinc reagents), and the Hiyama coupling (using organosilicon reagents), all of which are typically palladium-catalyzed and provide reliable routes to substituted biphenyls. wikipedia.org

| Reaction Name | Key Reagents | Typical Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid/ester + Aryl halide | Palladium complex | Mild conditions, high functional group tolerance, non-toxic boron reagents. gre.ac.uknih.gov | Boronic acids can undergo side reactions like deboronation. researchgate.net |

| Ullmann Reaction | Two Aryl halides | Copper | Classic, well-established method. | Traditionally requires harsh conditions and stoichiometric copper; yields can be erratic. wikipedia.orgnih.gov |

| Stille Coupling | Arylstannane + Aryl halide | Palladium complex | Highly versatile and tolerant of many functional groups. | Toxicity of organotin reagents and byproducts is a major concern. |

| Negishi Coupling | Arylzinc reagent + Aryl halide | Palladium or Nickel complex | High reactivity and functional group tolerance. | Organozinc reagents are moisture-sensitive. |

Methodological Advancements in Stereoselective Synthesis of Pentabromobiphenyls

Polybrominated biphenyls with bulky substituents at the ortho positions (2, 2', 6, and 6') experience restricted rotation around the central carbon-carbon single bond. This phenomenon, known as atropisomerism, means that such molecules can exist as stable, non-superimposable mirror images (enantiomers). The target molecule, 1,1'-Biphenyl, 2,2',3,4,6-pentabromo-, has bromine atoms at the 2, 2', and 6 positions, which introduces significant steric hindrance and thus the potential for atropisomerism.

Achieving stereoselectivity—the synthesis of a single enantiomer—is a sophisticated challenge. Methodological advancements in this area often rely on asymmetric synthesis strategies. This can involve:

Chiral Catalysts: Using cross-coupling reactions with catalysts that incorporate chiral ligands. These ligands create a chiral environment around the metal center, influencing the spatial orientation of the coupling partners and favoring the formation of one enantiomer over the other.

Chiral Auxiliaries: Attaching a chiral molecule (an auxiliary) to one of the precursor molecules. The auxiliary guides the reaction to form the desired stereoisomer, after which it can be removed.

Substrate Control: Designing precursors that already contain chiral centers, which can influence the stereochemical outcome of the biphenyl axis formation.

While the synthesis of specific PBB atropisomers is not widely documented, the principles of asymmetric biaryl synthesis, primarily developed through methods like the Suzuki-Miyaura coupling, are directly applicable. researchgate.net

Isomer-Specific Synthesis and Purification of 1,1'-Biphenyl, 2,2',3,4,6-pentabromo-

The specific synthesis of 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- is not commonly detailed in publicly available literature, as it is a non-commercial congener primarily used as an analytical standard for environmental and toxicological studies. nih.gov Such standards are often produced in small quantities through precise, multi-step syntheses or are isolated from commercial PBB mixtures.

A plausible synthetic route would employ a palladium-catalyzed cross-coupling reaction. For instance, a Suzuki-Miyaura coupling could be envisioned between 2,3,6-tribromophenylboronic acid and 1-iodo-2,4-dibromobenzene (or their corresponding coupling partners). The choice of precursors is critical to ensure the correct final substitution pattern.

Given that direct synthesis can be complex and may still produce trace impurities of other isomers, purification is a critical final step. Methods for separating closely related PBB isomers include:

Fractional Crystallization: Exploiting small differences in the solubility of different congeners to selectively crystallize the desired isomer from a solution.

Adsorption Chromatography: Using columns packed with a solid stationary phase like silica (B1680970) gel or alumina. Separation occurs based on the differential adsorption of the isomers to the stationary phase. nih.gov

Reversed-Phase Chromatography: A powerful technique where a non-polar stationary phase is used with a polar mobile phase. It is highly effective for separating highly similar organic molecules like PBB congeners. nih.gov

Advanced techniques like centrifugal partition chromatography (CPC), a form of liquid-liquid chromatography, are also increasingly used for the high-purity separation of complex isomer mixtures. rotachrom.com

Mechanistic Studies of Bromination Pathways in Biphenyl Chemistry

Understanding the mechanism of bromination is key to controlling the reaction's outcome. The primary pathway for the bromination of biphenyl is electrophilic aromatic substitution . In this mechanism, the brominating agent, often activated by a Lewis acid catalyst, generates a potent electrophile (conceptually, Br⁺). The electron-rich π system of one of the biphenyl's benzene rings attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon atom that was attacked, restoring aromaticity and resulting in a brominated biphenyl.

The position of subsequent brominations is directed by the existing bromine substituents. As ortho-, para-directing deactivators, they guide incoming electrophiles primarily to the para position, with some ortho substitution also occurring. However, as substitution increases, steric hindrance becomes a major factor, further complicating the product distribution.

In addition to the electrophilic pathway, mechanistic studies have explored other routes, particularly in the context of metal-catalyzed reactions. For example, palladium-catalyzed C-H bromination can proceed through a cycle involving oxidative addition of a bromine source to the palladium center, followed by reductive elimination that forms the C-Br bond.

Environmental Occurrence and Distribution of 1,1 Biphenyl, 2,2 ,3,4,6 Pentabromo

Primary and Secondary Sources of Environmental Release

The environmental release of 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- is closely tied to the lifecycle of PBB-containing products, from their manufacture to their disposal.

Historically, the primary release of PBBs into the environment occurred during their manufacturing process. cdc.govnih.gov Production in the United States took place primarily during the 1970s and ceased by the end of the decade. cdc.govcdc.gov Emissions could occur at several stages, including through vents during the bromination of biphenyl (B1667301), from centrifugation areas, and during the drying, pulverizing, and bagging of the final product. cdc.gov One estimate suggests that for every million pounds of PBBs produced, approximately 0.07 pounds were lost through hydrogen bromide-recovery vents. cdc.gov

Effluents from manufacturing plants were another significant source of contamination. For instance, samples of effluents from the Michigan Chemical Corporation, a major producer of PBBs, were found to contain high concentrations of these compounds. cdc.gov Runoff from these manufacturing sites also contributed to the contamination of nearby surface water. cdc.gov A notable incident of widespread environmental contamination occurred in Michigan in 1973, when a PBB-based flame retardant was accidentally mixed with livestock feed, leading to the contamination of farms and the subsequent disposal of affected animals and agricultural products. cdc.govmit.edu

Table 1: Estimated Historical Releases of PBBs from Manufacturing in the United States Note: This data represents PBBs as a general class, as specific data for 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- is not readily available.

| Source of Release | Estimated Release Rate | Reference |

|---|---|---|

| Air Emissions (from vents per million pounds produced) | 0.07 pounds | cdc.gov |

| Wastewater Discharge (per million pounds produced) | 0.0046 pounds | cdc.gov |

Waste disposal sites, including landfills, are significant secondary sources of PBBs in the environment. cdc.gov Products containing PBBs, such as plastics from electronics and automotive parts, eventually reach the end of their life cycle and are often disposed of in landfills. cdc.govnih.gov Over time, PBBs can leach from these products into the landfill leachate, which is the liquid that passes through the waste. cdc.gov The solubility of PBBs in landfill leachate is noted to be higher than in distilled water, which can facilitate their mobilization. cdc.gov

Studies have detected PBBs in groundwater and drainage ditches near landfill sites that received waste from PBB production. cdc.gov For example, at a landfill site in Michigan, PBB concentrations in test wells within the site ranged from 0.4 to 26.0 µg/L. cdc.govcdc.gov Soil and sediment in and around these contaminated areas also show elevated levels of PBBs. Soil samples from the bagging and loading areas of the Michigan Chemical Corporation plant had PBB concentrations as high as 3,500 mg/kg. cdc.gov The strong adsorption of PBBs to soil and sediment means they can persist in these areas for long periods, with the potential for slow release into the surrounding environment through runoff and erosion. cdc.gov

Table 2: PBB Concentrations in Environmental Samples near Contaminated Sites Note: This data represents PBBs as a general class, as specific data for 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- is not readily available.

| Sample Type | Location | Concentration Range | Reference |

|---|---|---|---|

| Groundwater (within landfill) | Michigan, USA | 0.4 - 26.0 µg/L | cdc.govcdc.gov |

| Groundwater (outside landfill) | Michigan, USA | <0.1 - 4.4 µg/L | cdc.govcdc.gov |

| Soil (manufacturing plant area) | Michigan, USA | up to 3,500 mg/kg | cdc.gov |

| Sediment (downstream from plant) | Michigan, USA | up to 9.2 mg/kg | cdc.gov |

PBBs were primarily used as additive flame retardants, meaning they were physically mixed with the plastic rather than chemically bound. nih.gov This makes them more susceptible to migrating out of the product matrix over time. nih.gov Electronic and electrical equipment were major applications for PBBs. nih.gov The dismantling and recycling of electronic waste (e-waste) is a significant source of PBB release into the environment, particularly in regions with informal recycling practices. ug.edu.gh During dismantling, PBB-containing plastic components can be shredded, releasing dust and particles into the air and surrounding soil.

Unintentional Formation during Thermal and Combustion Processes

The thermal degradation of materials containing brominated flame retardants, including PBBs, can lead to the formation of other potentially hazardous brominated compounds. nih.govnih.gov Processes such as incineration of municipal and industrial waste, as well as accidental fires involving PBB-containing products, can create conditions for the formation of polybrominated dibenzofurans (PBDFs) and other brominated byproducts. nih.gov The pyrolysis of hexabromobiphenyl, a major component of commercial PBB mixtures, has been shown to produce lesser brominated biphenyls. cdc.govcdc.gov While specific studies on the formation of 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- from the breakdown of higher brominated PBBs are not widely available, the general principle of debromination during thermal processes suggests this is a possible pathway. nih.gov

Spatiotemporal Monitoring and Detection in Environmental Compartments

Due to their persistence, PBBs have become widespread environmental contaminants. Their detection in various environmental compartments, even in remote areas, points to their ability to undergo long-range transport.

PBBs can be released into the atmosphere from primary and secondary sources. cdc.gov In the atmosphere, they are expected to exist predominantly in the particulate phase due to their low volatility. cdc.gov This association with particulate matter means that they can be removed from the atmosphere through wet and dry deposition. cdc.gov However, their persistence allows for the potential for long-range atmospheric transport, enabling them to travel far from their original sources. epa.govachrom.be

Monitoring data for specific PBB congeners in the atmosphere is limited. One historical study detected hexabromobiphenyl in air samples near a chemical plant in New Jersey at a concentration of 0.06 ng/m³. cdc.govnih.gov The transport of PBBs through the atmosphere is a key mechanism for their distribution to remote regions, including the polar regions, where they have been detected in various environmental samples. epa.gov The predominance of lower-brominated congeners in some remote samples suggests that degradation and transformation processes may occur during atmospheric transport. achrom.be

Aquatic Environments: Surface Water, Groundwater, and Sediments

Direct measurements of 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- in surface water and groundwater are not widely reported in scientific literature. In general, PBBs are expected to have very low concentrations in the aqueous phase due to their hydrophobic nature. They tend to partition from the water column and adsorb to suspended solids and bottom sediments.

Terrestrial Systems: Soil Contamination Profiles

Similar to aquatic environments, there is a significant lack of specific data on the concentration of 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- in soil. PBBs in terrestrial systems are known to be persistent and immobile, binding strongly to soil organic matter. Contamination of soil can occur through atmospheric deposition, land application of contaminated sewage sludge, and improper disposal of PBB-containing products.

Studies on soil contamination have often focused on the more abundant PBB congeners or total PBB concentrations. The absence of targeted monitoring for 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- prevents a quantitative assessment of its soil contamination profiles.

Congener-Specific Environmental Profiles and Fingerprinting

Congener-specific analysis of PBBs is crucial for understanding their sources, transport, and fate in the environment. The relative abundance of different congeners can create a "fingerprint" that may be used to trace the contamination back to its source, such as a specific commercial PBB mixture.

Environmental Fate and Transformation of 1,1 Biphenyl, 2,2 ,3,4,6 Pentabromo

Environmental Persistence and Degradation Kinetics

Polybrominated biphenyls, as a class of compounds, are known for their chemical stability and resistance to environmental degradation. nih.gov This persistence is a key factor in their widespread distribution and long-term presence in various environmental compartments, including soil, sediment, and biota. cdc.gov The degradation of PBBs is generally a slow process, with the rate being influenced by factors such as the degree of bromination and environmental conditions.

While specific degradation kinetic data for 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- are not extensively documented, studies on similar PBBs indicate that higher brominated congeners tend to be more persistent. cdc.gov The half-life of PBBs in the environment can be substantial, though quantitative estimates for this specific pentabromo- congener are scarce. For instance, the estimated half-life of hexabromobiphenyl in the air due to photooxidation by hydroxyl radicals is 182 days. nih.gov In soil, no significant degradation of PBBs was observed after one year of incubation in one study. cdc.gov

Interactive Data Table: General Persistence of PBBs

| Environmental Compartment | Persistence Level | Influencing Factors |

| Soil | High | Adsorption to organic matter, low bioavailability |

| Sediment | High | Anaerobic conditions, strong binding to particles |

| Water | Moderate to Low (in water column) | Low water solubility, tendency to partition to sediment |

| Air | Variable | Subject to photolysis, but can be transported long distances adsorbed to particles |

Abiotic Transformation Mechanisms

Abiotic processes, particularly those driven by light energy, play a crucial role in the transformation of 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- in the environment. Chemical breakdown in the absence of light, however, is limited.

Photolysis, or the breakdown of compounds by light, is considered a dominant transformation process for PBBs in the environment. cdc.govnih.gov When exposed to ultraviolet (UV) radiation from sunlight, PBBs can undergo reductive debromination, where bromine atoms are sequentially removed from the biphenyl (B1667301) structure. nih.gov This process typically leads to the formation of lower brominated biphenyls. nih.gov

For pentabrominated diphenyl ethers, which are structurally similar to pentabromobiphenyls, photolysis has been shown to proceed through stepwise reductive debromination. nih.gov Another potential pathway is intramolecular elimination of HBr. nih.gov The specific degradation products of 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- via photolysis would likely include various tetrabromobiphenyl and tribromobiphenyl congeners, depending on which bromine atoms are cleaved. The rate and extent of photolytic degradation are influenced by the matrix in which the compound is present, with faster degradation often observed in organic solvents compared to soil or sediment surfaces where light penetration is limited. cdc.govnih.gov

1,1'-Biphenyl, 2,2',3,4,6-pentabromo- exhibits a high degree of chemical stability. PBBs, in general, are resistant to breakdown by acids, bases, and both reducing and oxidizing agents under typical environmental conditions. nih.gov This stability is attributed to the strong carbon-bromine bonds and the inert nature of the biphenyl rings.

Furthermore, PBBs are not expected to undergo abiotic hydrolysis in the environment. nih.gov Hydrolysis is a chemical reaction with water that breaks down a compound. The lack of hydrolysable functional groups in the structure of 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- makes it highly resistant to this degradation pathway. This hydrolytic stability contributes significantly to its persistence in aqueous environments.

Biotic Transformation Mechanisms

Microorganisms play a role in the transformation of PBBs, particularly under conditions where oxygen is absent. These biotic processes can lead to the partial degradation of the parent compound, altering its structure and potential toxicity.

Under anaerobic (oxygen-deficient) conditions, such as those found in sediments and some soils, microorganisms are capable of reductively debrominating PBBs. nih.gov This process involves the removal of bromine atoms and their replacement with hydrogen atoms. Studies on other PBBs and related compounds like polybrominated diphenyl ethers (PBDEs) have shown that microbial consortia can sequentially remove bromine atoms, leading to the formation of less brominated congeners. nih.govberkeley.edunih.gov

Research indicates a preference for the removal of bromine atoms from the meta and para positions of the biphenyl rings by anaerobic microorganisms. nih.govberkeley.edu The debromination of more highly brominated congeners is generally a slow process. nih.govberkeley.edu For instance, the debromination of an octa-BDE mixture by anaerobic dehalogenating bacteria was extremely slow, with less than 10% transformation after three months. nih.govberkeley.edu In contrast, less brominated congeners were debrominated more rapidly. nih.govberkeley.edu The transformation of 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- under anaerobic conditions would likely result in the formation of various tetrabromobiphenyls as the initial products.

A variety of microorganisms, including bacteria and fungi, have been implicated in the biotransformation of halogenated organic compounds. While specific studies on 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- are limited, research on related compounds provides insight into the potential microbial players.

Several bacterial genera have been identified as being capable of degrading polychlorinated biphenyls (PCBs), which are structurally similar to PBBs. These include Rhodococcus, Pseudomonas, Acinetobacter, and Bacillus species. nih.govajpaonline.com Under aerobic conditions, some bacteria can transform less halogenated biphenyls, although higher substituted congeners are more resistant. nih.gov Anaerobic dehalogenating bacteria, such as Dehalococcoides and Dehalobacter species, are known to play a key role in the reductive dehalogenation of PBDEs and are likely involved in PBB degradation as well. nih.govberkeley.edu

Fungi, particularly white-rot fungi, possess powerful extracellular enzymes that can degrade a wide range of persistent organic pollutants. While research on the fungal degradation of PBBs is not as extensive as that for bacteria, some studies have shown the potential of fungi to transform PCBs and other halogenated compounds. escholarship.orgmdpi.com The biotransformation capabilities of fungi could contribute to the breakdown of 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- in certain environments.

Interactive Data Table: Potential Microorganisms in PBB Biotransformation

| Type of Microorganism | Potential Role | Key Genera/Species |

| Aerobic Bacteria | Limited transformation of lower brominated PBBs | Rhodococcus, Pseudomonas, Acinetobacter, Bacillus |

| Anaerobic Bacteria | Reductive debromination | Dehalococcoides, Dehalobacter |

| Fungi | Potential for enzymatic degradation | White-rot fungi |

Inter-Compartmental Partitioning and Sorption Dynamics

The movement and distribution of 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- in the environment are governed by its physicochemical properties, which dictate its tendency to partition between air, water, soil, and sediment.

Adsorption to Soil and Sediment Organic Matter

Due to its hydrophobic nature, 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- demonstrates a strong affinity for organic matter in soil and sediments. This partitioning behavior significantly influences its environmental persistence and availability. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this adsorption. For pentabromodiphenyl ethers, the Koc value has been reported to be approximately 125,000, indicating strong binding to organic matter. nm.gov This strong sorption to soil and sediment particles reduces its mobility in aquatic and terrestrial systems, effectively making these environments sinks for the compound. nih.govuw.edu.pl

Volatilization from Water and Soil Surfaces

Volatilization is a significant transport pathway for 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- between surfaces and the atmosphere. This process is governed by the compound's vapor pressure and its Henry's Law constant, which describes the partitioning between air and water. For PBDE-99, the Henry's Law constant has been estimated, with one study reporting a value of 1.4 Pa·m³/mol. nih.govoup.com Based on this, the volatilization half-life from a model river is estimated to be about 4.6 days, while from a model lake, it is approximately 41 days. nih.gov However, the strong adsorption to particulate matter and sediment can reduce the actual rate of volatilization from water surfaces. nih.gov Volatilization from soil is generally considered low to moderate and decreases as the degree of bromination increases. nih.gov

Bioavailability in Environmental Media

Despite its strong sorption to soil and sediment, 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- is bioavailable to organisms. Studies have demonstrated its uptake by benthic invertebrates, such as the aquatic oligochaete Lumbriculus variegatus, from both spiked sediments and biosolids. researchgate.net Research has shown that bioaccumulation from spiked artificial sediment can be five to ten times greater than from biosolids, where the compound may be less available due to aging and stronger binding. researchgate.net In these studies, 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- was one of the most prevalent congeners found in the exposed organisms. researchgate.net However, its bioaccumulation was noted to be less than that of another congener, BDE-47, which was attributed to a higher depuration (elimination) rate for PBDE-99. researchgate.net

Bioaccumulation and Biomagnification Potential in Ecological Food Webs

Once bioavailable, 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- has the potential to be transferred through and accumulate in organisms at successively higher trophic levels.

Trophic Transfer and Accumulation in Aquatic and Terrestrial Organisms

The trophic transfer of 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- has been documented in various ecosystems, though with some conflicting results regarding its potential to biomagnify. Biomagnification occurs when the concentration of a contaminant increases in organisms at successively higher levels in a food web. This is often quantified using the Trophic Magnification Factor (TMF); a value greater than one indicates biomagnification.

In some aquatic food webs, such as the Pearl River Estuary, the TMF for 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- was found to be statistically greater than one, indicating its potential to biomagnify. nih.govresearchgate.net Conversely, a study in a freshwater food web in the Yangtze River Delta found that while other PBDE congeners biomagnified, 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- did not have a TMF value significantly greater than 1. mdpi.comresearchgate.net In a Lake Michigan food web, this congener was found to be depleted in lake trout relative to the dissolved phase, suggesting it is subject to biotransformation within that food web. nih.govacs.org

In terrestrial ecosystems, evidence of biomagnification has also been observed. A study of European starlings at an urban landfill, where BDE-99 was a dominant congener, reported biomagnification factors (BMFs) greater than one, indicating that the starlings' diet of contaminated invertebrates and refuse led to accumulation. sfu.canih.gov Similarly, in a food chain consisting of small rodents and predatory birds, BDE-99 was found to biomagnify. nih.govresearchgate.net

Table 1: Bioaccumulation and Trophic Magnification of 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- in Various Organisms

| Organism/System | Parameter | Value | Finding | Source(s) |

|---|---|---|---|---|

| Aquatic Oligochaete (Lumbriculus variegatus) | Bioaccumulation Factor (BAF) | 4.0 (artificial sediment), 0.8 (biosolids) | Bioavailable from both sediment and biosolids, but accumulation is lower from biosolids. | researchgate.net |

| Pearl River Estuary Food Web | Trophic Magnification Factor (TMF) | > 1 (statistically significant) | Demonstrates potential for biomagnification in this aquatic food web. | nih.govresearchgate.net |

| Yangtze River Delta Freshwater Food Web | Trophic Magnification Factor (TMF) | Not significantly > 1 | Did not show biomagnification in this specific freshwater ecosystem. | mdpi.comresearchgate.net |

| European Starling (Sturnus vulgaris) | Biomagnification Factor (BMF) | > 1 | Biomagnified from a diet of contaminated invertebrates and refuse at a landfill. | sfu.canih.gov |

| Small Rodent -> Predatory Bird Food Chain | Biomagnification Factor (BMF) | > 1 | Biomagnified in predatory birds from their prey. | nih.govresearchgate.net |

Factors Influencing Bioaccumulation Factors across Species

Several factors contribute to the variability in bioaccumulation of 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- among different species. These include:

Metabolism: The ability of an organism to metabolize or break down the compound is a critical factor. mdpi.comresearchgate.net Some studies suggest that 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- is more readily metabolized than other PBDE congeners in certain species, which would reduce its bioaccumulation. acs.orgnih.gov For example, the cleavage of the diphenyl ether bond can form bromophenols. nih.gov In vitro studies with human liver microsomes showed that BDE-99 was metabolized, unlike the more persistent BDE-153. researchgate.net

Dietary Habits and Trophic Level: The specific diet of an organism determines its primary route of exposure. Carnivorous species at higher trophic levels may accumulate higher concentrations by consuming contaminated prey. mdpi.com

Lipid Content: Due to its lipophilic (fat-loving) nature, 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- tends to accumulate in the fatty tissues of organisms. nih.govnih.gov Species with higher lipid content may therefore exhibit higher concentrations of the compound. bham.ac.uk

Uptake and Excretion Rates: The efficiency with which an organism absorbs the compound from its food and the rate at which it eliminates it also dictate the level of bioaccumulation. Research on the aquatic oligochaete Lumbriculus variegatus indicated a faster depuration (excretion) rate for BDE-99 compared to BDE-47, leading to a lower bioaccumulation factor. researchgate.net Studies in pike and rodents also showed that the uptake efficiency of BDE-99 (around 60%) was lower than that of BDE-47 but higher than that of BDE-153. nih.gov

Ecotoxicological Investigations of 1,1 Biphenyl, 2,2 ,3,4,6 Pentabromo

Toxicological Effects on Aquatic Organisms and Ecosystems

The release of PBBs into the aquatic environment is a significant concern due to their persistence and potential for bioaccumulation. While specific studies on 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- are scarce, research on similar compounds provides insight into their potential aquatic toxicity.

Studies on the acute and chronic toxicity of PBBs in aquatic invertebrates are not widely available for the specific congener 1,1'-Biphenyl, 2,2',3,4,6-pentabromo-. However, the broader class of PBBs is known to be toxic to aquatic life. For instance, research on other persistent organic pollutants like polychlorinated biphenyls (PCBs) has demonstrated significant adverse effects on benthic invertebrates. These effects are often evaluated through sediment dose-response models. Given the structural similarity, it can be inferred that PBBs may pose a similar risk.

Data on the toxicity of a related compound, biphenyl (B1667301), to the invertebrate Daphnia magna is presented below:

| Test Organism | Compound | Exposure Duration | Toxicity Endpoint | Value |

| Daphnia magna | Biphenyl | Chronic | No-Observed-Effect Concentration (NOEC) | 0.17 mg/L |

The impact of PBBs on the developmental and reproductive health of fish is a key area of concern. Exposure to these compounds can lead to a range of sublethal effects that can have significant consequences for fish populations. Research on other PBBs and polybrominated diphenyl ethers (PBDEs) has shown the potential for developmental neurotoxicity and disruption of thyroid hormones. For example, studies on the PBDE mixture DE-71, which contains pentabromodiphenyl ether, have been conducted to assess its toxicological and carcinogenic effects.

Ecotoxicity to Terrestrial Biota

The terrestrial ecotoxicity of PBBs is an area that requires further investigation. The strong adsorption of PBBs to soil suggests that soil-dwelling organisms and plants may be at risk of exposure.

Information regarding the specific effects of 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- on soil microorganisms and invertebrates is not well-documented. However, the general persistence of PBBs in soil raises concerns about their potential long-term impacts on soil ecosystems. Anaerobic microorganisms in sediments have been shown to biodegrade higher substituted PBBs through debromination, although this process is slow. cdc.gov The transport of PBBs from soil to plants via translocation is considered insignificant. cdc.gov

Studies on the uptake and effects of 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- in terrestrial plants are limited. Research on PBBs in general has shown that uptake by plants from contaminated soil is minimal. cdc.gov Consequently, the primary route of exposure for herbivores is likely through the ingestion of contaminated soil rather than the consumption of contaminated plant matter. The bioaccumulation of PBBs in the terrestrial food chain is a potential concern, but more research is needed to understand the extent of this risk.

Endocrine Disrupting Activities in Wildlife Models

Certain PBBs and related compounds have been identified as endocrine-disrupting chemicals (EDCs). EDCs can interfere with the endocrine systems of wildlife, leading to adverse health effects.

The mechanism of toxicity for some PBB congeners is thought to be related to the activation of the aryl hydrocarbon receptor (AhR), similar to some PCBs and dioxins. This can lead to a cascade of biological effects, including disruption of hormone signaling.

Studies on a structurally similar compound, 2,2',4,4',6-pentabromodiphenyl ether (BDE-100), have demonstrated its potential to modulate responses mediated by estrogen, thyroid hormone, and androgen receptors in vitro. nih.govresearchgate.net BDE-100 has been shown to exhibit both estrogenic and anti-estrogenic activity, as well as anti-androgenic effects. nih.govresearchgate.net These findings suggest that pentabrominated biphenyls like 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- may also possess endocrine-disrupting properties.

In vitro endocrine-disrupting effects of the related compound BDE-100 are summarized below:

| Assay System | Compound | Endocrine Target | Observed Effect |

| Reporter Gene Assay | BDE-100 | Estrogen Receptor (ER) | Agonistic and Antagonistic |

| Reporter Gene Assay | BDE-100 | Thyroid Hormone Receptor (ThR) | Potentiation of T3-induced gene expression |

| Reporter Gene Assay | BDE-100 | Androgen Receptor (AR) | Antagonistic |

Comparative Ecotoxicology of Pentabromobiphenyl Congeners

The ecotoxicology of pentabromobiphenyls, a subgroup of polybrominated biphenyls (PBBs), is largely dictated by the number and position of bromine atoms on the biphenyl rings. This structural variation among different congeners, including 1,1'-Biphenyl, 2,2',3,4,6-pentabromo-, influences their environmental persistence, bioaccumulation potential, and toxic mechanisms. researchgate.net

PBBs are chemically stable and persistent in the environment. food.gov.uk They possess low water solubility and a high affinity for organic matter, leading them to adsorb strongly to soil and sediments. cdc.gov This persistence and sorption behavior create a long-term reservoir of these contaminants in the environment. PBBs with six or fewer bromine atoms, including pentabromobiphenyls, have been shown to bioconcentrate in aquatic organisms like fish. cdc.gov

The toxicity of PBB congeners can be broadly categorized based on their three-dimensional structure, which is determined by the substitution pattern at the ortho-positions (carbons 2, 2', 6, and 6').

Dioxin-Like (Coplanar) Congeners: PBBs with no or only one bromine atom at an ortho position can adopt a flat, planar configuration. These "coplanar" congeners are structurally similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). Their primary mechanism of toxicity involves binding to and activating the aryl hydrocarbon receptor (AhR). researchgate.net This activation leads to a cascade of downstream events, including the induction of cytochrome P450 enzymes and a range of toxic effects such as immunotoxicity, reproductive and developmental effects, and hepatotoxicity. researchgate.netnih.gov Planar PBBs are generally considered to be of greater toxicological concern due to this dioxin-like activity. food.gov.uk

Non-Dioxin-Like (Non-Coplanar) Congeners: PBBs with two or more ortho-substituents, such as 1,1'-Biphenyl, 2,2',3,4,6-pentabromo-, have their phenyl rings twisted relative to each other. This non-planar structure hinders their ability to bind effectively to the AhR. researchgate.net Consequently, their toxic mechanisms are different and less understood but are not mediated by the AhR pathway. cdc.gov For the analogous polychlorinated biphenyls (PCBs), these non-coplanar congeners are often associated with neurotoxic effects, such as alterations in dopamine (B1211576) levels and disruption of calcium homeostasis. researchgate.netnih.gov

The degradation of PBBs in the environment is slow. However, higher brominated congeners can undergo debromination under certain conditions to form lower brominated, and potentially more toxic, byproducts. food.gov.uk For instance, photodegradation is considered a significant environmental degradation pathway for PBBs. nih.gov

| Congener Type | Structural Characteristics | Primary Toxic Mechanism | Associated Toxic Endpoints | Example PBB Congeners |

|---|---|---|---|---|

| Dioxin-Like (Coplanar/Mono-ortho) | 0 or 1 ortho-bromine substituent; planar structure | Aryl Hydrocarbon Receptor (AhR) Activation | Hepatotoxicity, Immunotoxicity, Developmental Toxicity, Endocrine Disruption | PBB-77, PBB-126, PBB-169 |

| Non-Dioxin-Like (Non-Coplanar) | 2 or more ortho-bromine substituents; twisted structure | Non-AhR Mediated; Mechanisms may include disruption of cell signaling and neurochemical pathways | Neurotoxicity, Altered Calcium Homeostasis | PBB-103, PBB-153 |

Bioanalytical Assessment of Ecotoxicological Endpoints

A variety of bioanalytical tools are employed to assess the ecotoxicological risks of PBBs. These methods range from in vitro assays that probe specific molecular mechanisms to whole-organism studies that evaluate integrated effects on health.

In Vitro Bioassays: Cell-based assays are invaluable for screening and for determining the specific mechanisms of toxicity. A key tool for assessing dioxin-like compounds is the Chemically Activated Luciferase Gene Expression (CALUX) reporter gene assay. nih.govnih.gov This assay uses genetically modified cell lines (e.g., mouse hepatoma cells) that contain a luciferase reporter gene under the control of AhR-responsive elements. nih.gov When a sample extract containing an AhR-activating compound like a planar PBB is added, the receptor is activated, leading to the expression of the luciferase enzyme, which produces a measurable light signal. The intensity of the light is proportional to the AhR-binding activity of the sample. nih.govnih.gov This allows for the determination of a total Toxic Equivalency (TEQ) for complex mixtures.

In Vivo and Whole-Organism Bioassays: To understand the effects of PBBs on a complete biological system, whole-organism bioassays are used. These studies can reveal effects on development, reproduction, and behavior that cannot be observed in cell cultures. For example, the nematode Caenorhabditis elegans is used as a model organism to assess a range of adverse health effects, including delayed larval development, decreased reproduction, and neurotoxicity. nih.gov Studies on rats and fish are used to determine bioaccumulation potential and to observe systemic effects. Subacute dietary exposure in rats has been shown to cause liver enlargement and fatty degenerative changes for both PBBs and PCBs. nih.gov

Analytical Chemistry Methods: Underpinning all toxicological assessment is the ability to accurately detect and quantify PBB congeners in environmental and biological samples. The primary method for this is gas chromatography (GC) coupled with either an electron capture detector (ECD) or, more definitively, a mass spectrometer (MS). nih.gov Isotope-dilution gas chromatography–tandem mass spectrometry (GC-MS/MS) provides high sensitivity and selectivity for quantifying individual congeners in matrices such as human serum. oup.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: Given the large number of PBB congeners (209 in total), it is impractical to test each one empirically. QSAR models are computational tools that predict the toxicological properties of chemicals based on their molecular structure. nih.gov By comparing the structural and electronic properties of untested congeners to those with known toxicity, QSAR can estimate endpoints such as AhR binding affinity. nih.gov These models have shown that properties related to molecular shape, electronic field, and reactivity are key determinants of toxicity. nih.gov

| Assessment Method | Principle | Ecotoxicological Endpoint(s) Measured | Examples/Application |

|---|---|---|---|

| CALUX Reporter Gene Assay | Measures the activation of the Aryl Hydrocarbon Receptor (AhR) by quantifying the expression of a light-producing reporter gene. | Dioxin-like activity; potential for endocrine disruption, immunotoxicity, etc. | Screening environmental samples (soil, sediment) and biological tissues for total Toxic Equivalency (TEQ). |

| Caenorhabditis elegans Assay | Exposure of the nematode to a compound and observation of effects on its life cycle and behavior. | Developmental delay, reproductive success (egg-laying), neurotoxicity (feeding behavior). | Rapid screening of emerging contaminants for multiple modes of toxicity. |

| Rodent Bioassays (e.g., Rat) | Dietary or other exposure of rats to PBBs followed by histopathological and biochemical analysis. | Hepatotoxicity, carcinogenicity, reproductive effects, bioaccumulation factors. | Establishing No-Observed-Adverse-Effect-Levels (NOAELs) for risk assessment. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates and identifies individual chemical congeners in a mixture based on their mass and chemical properties. | Concentration and congener profile in environmental media and biological tissues. | Quantifying PBB-153 and other congeners in human serum or wildlife samples. |

| QSAR Models | Computational models that correlate a compound's molecular structure with its biological activity or toxicity. | Prediction of toxicity (e.g., AhR binding affinity) for untested congeners. | Prioritizing congeners for further toxicological testing. |

Advanced Analytical Methodologies for 1,1 Biphenyl, 2,2 ,3,4,6 Pentabromo

Sample Preparation and Extraction Techniques for Complex Matricesnih.gov

The initial and most critical step in the analysis of 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- is its effective extraction from the sample matrix. chromatographyonline.com The goal of sample preparation is to isolate and concentrate the target analyte, thereby enhancing the sensitivity, selectivity, and accuracy of the subsequent analysis. chromatographyonline.com Given the complexity of matrices such as soil, sediment, and biological tissues, robust extraction and cleanup procedures are imperative.

Accelerated Solvent Extraction and Solid-Phase Extraction

Traditional extraction methods like Soxhlet are often time-consuming and require large volumes of organic solvents. thermofisher.com Modern techniques such as Accelerated Solvent Extraction (ASE) and Solid-Phase Extraction (SPE) offer significant advantages in terms of speed, efficiency, and reduced solvent consumption. nih.gov

Accelerated Solvent Extraction (ASE) utilizes conventional solvents at elevated temperatures (40-200 °C) and pressures (approx. 1500 psi) to expedite the extraction process from solid and semi-solid samples. thermofisher.com The high temperature accelerates extraction kinetics, while the high pressure keeps the solvent in its liquid state, enabling efficient penetration into the sample matrix. thermofisher.com ASE has been successfully applied to extract a range of persistent organic pollutants (POPs), including polycyclic aromatic hydrocarbons (PAHs) and polychlorinated biphenyls (PCBs), from environmental and food samples. thermofisher.comnih.gov For PBBs, a mixture of solvents like hexane (B92381) and dichloromethane (B109758) is often effective. The technique is significantly faster than traditional methods, with extraction times typically around 15-20 minutes per sample, and uses substantially less solvent. thermofisher.com

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration, particularly for liquid samples or sample extracts. phmethods.net It relies on the partitioning of analytes between a liquid phase (the sample or its extract) and a solid stationary phase (the sorbent). interchim.fr For nonpolar compounds like PBBs, reversed-phase SPE is common, using hydrophobic sorbents such as C18-bonded silica (B1680970) or polymeric sorbents. phenomenex.com The process involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the target analytes with a strong organic solvent. interchim.fr Polymeric sorbents can offer higher loading capacities compared to silica-based ones. interchim.fr SPE is highly versatile and can be tailored by selecting sorbents with specific affinities for the target compound, such as those facilitating π-π interactions for aromatic compounds. phenomenex.com

| Parameter | Accelerated Solvent Extraction (ASE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Extraction with solvents at elevated temperature and pressure. | Partitioning of analyte between a solid sorbent and a liquid phase. phmethods.netinterchim.fr |

| Typical Matrices | Solid and semi-solid (e.g., soil, tissue, sediments). thermofisher.comnih.gov | Liquid samples and sample extracts. researchgate.net |

| Advantages | Fast (15-20 min/sample), low solvent use, automated. thermofisher.com | High selectivity, effective for cleanup and concentration, variety of sorbents available. nih.govinterchim.fr |

| Common Solvents/Sorbents | Hexane, dichloromethane, acetone. thermofisher.comthermofisher.com | C18, polymeric sorbents (e.g., Strata-X), Phenyl sorbents. phenomenex.comnih.gov |

Matrix-Specific Cleanup and Fractionation Protocols

Following extraction, the resulting solution often contains co-extracted substances like lipids, pigments, and other natural organic matter that can interfere with chromatographic analysis and mass spectrometric detection. Therefore, a cleanup step is essential.

For matrices with high lipid content, such as fish and other biological tissues, techniques like gel permeation chromatography (GPC) or the use of adsorbents like acid-modified silica are employed. nih.gov Adsorption chromatography using materials such as silica, alumina, and Florisil is a common approach. nih.govcdc.gov The extract is passed through a column packed with the adsorbent. By using solvents of increasing polarity, compounds can be separated into different fractions. For PBBs, nonpolar solvents like hexane are typically used to elute them from the column, while more polar interfering compounds are retained. nih.gov For instance, a cleanup procedure might involve using a column of activated silica, where iso-hexane is used to elute PBBs and PCBs, effectively separating them from co-extracted biogenic materials. nih.gov

Chromatographic Separation Techniques

Due to the existence of 209 possible PBB congeners, high-resolution separation is critical for the unambiguous identification and quantification of 1,1'-Biphenyl, 2,2',3,4,6-pentabromo-.

High-Resolution Gas Chromatography (HRGC)cdc.gov

High-Resolution Gas Chromatography (HRGC), utilizing capillary columns, is the standard and most effective technique for separating PBB congeners. researchgate.net The separation is based on the differential partitioning of the analytes between a gaseous mobile phase (typically helium or hydrogen) and a liquid stationary phase coated on the inner wall of a long, narrow fused silica capillary column. teknokroma.es

The choice of the stationary phase is crucial for achieving the desired separation. For PBBs and PCBs, low-polarity stationary phases such as those containing 5% phenyl-polysiloxane (e.g., DB-5, SE-54) are widely used. researchgate.netumich.edu These columns separate congeners primarily based on their boiling points and, to some extent, their structure. The use of long capillary columns (e.g., 30-60 meters) with narrow internal diameters provides the high efficiency needed to resolve complex mixtures of isomers. nsf.gov A programmed temperature gradient is employed to elute the compounds, starting at a lower temperature and gradually increasing to elute the higher-boiling-point congeners. nsf.gov

| Parameter | Typical Value/Description |

|---|---|

| Column Type | Fused silica capillary. teknokroma.es |

| Stationary Phase | Low-polarity phases like 5% phenyl-polysiloxane (DB-5, SE-54). researchgate.netumich.edu |

| Column Dimensions | Length: 30-60 m; Internal Diameter: 0.25 mm; Film Thickness: 0.10-0.25 µm. nsf.gov |

| Carrier Gas | Helium or Hydrogen. umich.edu |

| Injection Mode | Splitless injection for trace analysis. nsf.gov |

| Temperature Program | Gradient from ~100-150 °C to ~300-325 °C. umich.edunsf.gov |

Advanced Liquid Chromatography (LC) for Polar Metabolitescdc.gov

While GC is ideal for the parent PBB compound, its metabolites, which are typically more polar due to processes like hydroxylation, may require derivatization before GC analysis. scielo.br Advanced liquid chromatography (LC) techniques can directly analyze these polar metabolites without derivatization. nih.govnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating very polar compounds that are poorly retained by traditional reversed-phase (RP) chromatography. nih.govwaters.com HILIC utilizes a polar stationary phase (e.g., unbonded silica or amide-bonded phases) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent. waters.com This allows for the retention of polar analytes. waters.com

Another approach is reversed-phase ion-pairing chromatography, which is effective for separating charged metabolites. nih.gov An ion-pairing reagent is added to the mobile phase, which forms a neutral ion pair with the charged analyte, allowing it to be retained on a nonpolar C18 column. These LC methods, when coupled with mass spectrometry, provide a powerful tool for the analysis of PBB metabolites. nih.gov

Mass Spectrometric Detection and Quantification

Mass Spectrometry (MS) is the definitive detection method for PBBs due to its high sensitivity and selectivity. When coupled with GC (GC-MS), it allows for the confirmation and quantification of specific congeners at very low levels.

The most common ionization technique for PBB analysis is Electron Ionization (EI). umich.edu In the mass spectrometer, the separated compounds are bombarded with electrons, causing them to ionize and fragment in a characteristic pattern. For quantification, Selected Ion Monitoring (SIM) is often used. nih.gov In SIM mode, the mass spectrometer is set to detect only a few specific ions corresponding to the target analyte, which dramatically increases sensitivity compared to scanning the full mass range. nih.gov

The unique isotopic pattern of bromine is a key feature in the identification of PBBs. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive isotopic cluster for the molecular ion and bromine-containing fragments, which serves as a powerful confirmation tool. For a pentabromo-biphenyl, the molecular ion cluster will have a characteristic pattern based on the presence of five bromine atoms.

High-Resolution Mass Spectrometry (HRMS) provides very high mass accuracy, allowing for the determination of the elemental composition of an ion. esens.kr This can help to differentiate the target analyte from isobaric interferences (different compounds with the same nominal mass). Tandem Mass Spectrometry (MS/MS) offers another layer of selectivity by isolating a specific precursor ion, fragmenting it, and then detecting a specific product ion. This technique, often performed on triple quadrupole or ion trap instruments, significantly reduces matrix effects and improves the signal-to-noise ratio. esens.kr

| Technique | Principle | Advantages for PBB Analysis |

|---|---|---|

| GC-EI-MS (Quadrupole) | Separation by GC, ionization by electron impact, mass analysis by quadrupole. umich.edu | Standard method, robust, good for quantification using SIM. nih.gov |

| High-Resolution MS (HRMS) | Provides high-accuracy mass measurements. esens.kr | Unambiguous identification, elemental composition confirmation, differentiates from isobaric interferences. esens.kr |

| Tandem MS (MS/MS) | Isolation and fragmentation of a precursor ion to monitor a specific product ion. esens.kr | Extremely high selectivity, reduced chemical noise, improved limits of detection. esens.kr |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the confident identification and differentiation of compounds from complex matrix interferences. fishersci.com Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-Of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with exceptional precision, often to within sub-parts-per-million (ppm) levels. fishersci.com

For the analysis of 1,1'-Biphenyl, 2,2',3,4,6-pentabromo-, HRMS is invaluable for determining its elemental composition with a high degree of certainty. By comparing the experimentally measured accurate mass to the calculated theoretical mass, analysts can confirm the identity of the target analyte, distinguishing it from other co-eluting substances that may have the same nominal mass but different elemental formulas. This capability is crucial in trace analysis where isobaric interferences are common.

Key advantages of HRMS for this analysis include:

High Specificity: Minimizes the risk of false positives by providing unambiguous identification based on accurate mass.

Retrospective Analysis: Full-scan HRMS data allows for the retrospective analysis of samples for other compounds of interest without needing to re-run the sample.

Enhanced Sensitivity: Modern HRMS instruments offer excellent sensitivity, which is critical for detecting low-level environmental contaminants.

Table 1: Theoretical vs. Measured Mass Data for 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- using HRMS

| Parameter | Value |

| Chemical Formula | C₁₂H₅Br₅ |

| Theoretical Monoisotopic Mass | 553.6180 |

| Example Measured Mass | 553.6175 |

| Mass Accuracy (ppm) | -0.9 |

| Resolving Power | > 25,000 FWHM |

| Note: The measured mass and mass accuracy are typical values and can vary based on the specific HRMS instrument and calibration. |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a widely used technique for the selective and sensitive quantification of trace-level compounds in complex matrices. sigmaaldrich.com This method involves multiple stages of mass analysis, typically using a triple quadrupole (QqQ) or quadrupole ion trap (QIT) mass spectrometer. pmi.org In the most common mode for quantification, Multiple Reaction Monitoring (MRM), a specific precursor ion (typically the molecular ion) of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and then one or more specific product ions are monitored in the second mass analyzer. sigmaaldrich.compmi.org

The specificity of MS/MS for 1,1'-Biphenyl, 2,2',3,4,6-pentabromo- analysis arises from the unique precursor-to-product ion transition. This high selectivity significantly reduces background noise and matrix interference, leading to lower detection limits and more reliable quantification compared to single-stage mass spectrometry. The voltages applied for collision and fragmentation are optimized for each specific compound to ensure maximum sensitivity. sigmaaldrich.com

Table 2: Example of Optimized MS/MS Parameters for 1,1'-Biphenyl, 2,2',3,4,6-pentabromo-

| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Application |

| 553.6 | 473.7 | 100 | 35 | Quantifier |

| 553.6 | 393.8 | 100 | 45 | Qualifier |

| 565.6 (¹³C₁₂) | 483.7 | 100 | 35 | Internal Standard |

| Note: These values are illustrative. The precursor ion represents the [M-Br]+ fragment often observed under certain ionization conditions, and the ¹³C₁₂-labeled analog is used as an internal standard for isotope dilution. |

Isotope Dilution Mass Spectrometry for Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for achieving the highest accuracy and precision in quantitative analysis. nimble.com The technique involves adding a known amount of a stable, isotopically labeled version of the target analyte (e.g., ¹³C₁₂-labeled 1,1'-Biphenyl, 2,2',3,4,6-pentabromo-) to the sample prior to extraction and cleanup. pbssystems.com

This isotopically labeled internal standard is chemically identical to the native analyte and therefore behaves identically during every step of the analytical procedure, including extraction, cleanup, and ionization in the mass spectrometer. pbssystems.com Any loss of the native analyte during sample preparation will be matched by a proportional loss of the internal standard. By measuring the ratio of the response of the native analyte to the isotopically labeled standard, it is possible to accurately calculate the concentration of the native analyte in the original sample, effectively correcting for matrix effects and variations in recovery. nimble.comncats.io When combined with HRMS or MS/MS, IDMS provides a robust and reliable method for the trace quantification of 1,1'-Biphenyl, 2,2',3,4,6-pentabromo-.

Quality Assurance/Quality Control (QA/QC) for Trace Analysis

A robust Quality Assurance/Quality Control (QA/QC) program is essential to ensure the generation of reliable, defensible, and comparable data in the trace analysis of 1,1'-Biphenyl, 2,2',3,4,6-pentabromo-. xrfscientific.com QA encompasses all planned and systematic activities to provide confidence that a measurement will meet the defined standards of quality, while QC refers to the operational techniques used to fulfill these quality requirements. nih.gov

Key QA/QC procedures include the regular analysis of various control samples to monitor and document the performance of the analytical method. xrfscientific.com

Essential QA/QC components include:

Method Blanks: A sample containing all reagents but no matrix is carried through the entire analytical process to check for contamination from solvents, glassware, or instruments. xrfscientific.com

Matrix Spikes: A known quantity of the analyte is added to a real sample before extraction to assess the method's accuracy and potential matrix effects.

Duplicates/Replicates: Analyzing a sample multiple times provides a measure of the method's precision. aroscientific.com

Calibration Standards: A series of solutions with known concentrations are analyzed to create a calibration curve against which unknown samples are quantified. phenova.com

Certified Reference Materials (CRMs): When available, CRMs are analyzed to verify the accuracy and traceability of the entire analytical method. aroscientific.com

Table 3: Summary of Key QA/QC Parameters and Acceptance Criteria for Trace Analysis

| QA/QC Parameter | Purpose | Typical Acceptance Criteria |

| Method Blank | Assess laboratory contamination | Below the Limit of Quantification (LOQ) |

| Matrix Spike Recovery | Evaluate method accuracy and matrix interference | 70-130% recovery |

| Laboratory Duplicate (RPD) | Measure method precision | Relative Percent Difference (RPD) < 20% |

| Calibration Curve (R²) | Verify linearity of instrument response | Coefficient of Determination (R²) > 0.995 |

| Continuing Calibration | Monitor instrument stability during an analytical run | Within ±15% of the true value |

| Note: Acceptance criteria can vary depending on the specific method, regulatory requirements, and laboratory standard operating procedures. |

Environmental Remediation Strategies for 1,1 Biphenyl, 2,2 ,3,4,6 Pentabromo Contaminated Sites

Ex Situ Remediation Technologies

Ex situ methods involve the excavation of contaminated material, which is then treated off-site or in a dedicated facility on-site. mdpi.com These techniques allow for greater control over the treatment process and are often faster than in situ alternatives, though they can be more costly and disruptive to the site. frtr.govrjlbpcs.com

Thermal treatment methods are highly effective for recalcitrant organic compounds like polybrominated biphenyls. frtr.govcrccare.com These technologies use heat to either separate or destroy the contaminants.

Thermal Desorption: This is a physical separation process where contaminated soil or sediment is heated to temperatures ranging from 90 to 560°C. frtr.gov This heat volatilizes the contaminants, which are then collected and treated in a separate gas treatment system. frtr.gov Thermal desorption is designed to remove contaminants from the solid matrix rather than destroy them. frtr.gov It is a proven technology for treating soils contaminated with high-boiling-point, chlorinated compounds such as polychlorinated biphenyls (PCBs), which are structurally similar to 1,1'-Biphenyl, 2,2',3,4,6-pentabromo-. crccare.com

Incineration: This technology operates at much higher temperatures, typically between 870 and 1,200°C, to achieve the complete combustion and destruction of contaminants. frtr.gov Incineration is particularly suitable for highly contaminated media and for destroying halogenated organic compounds that are difficult to treat with other methods. frtr.gov While highly effective, it is generally more expensive than thermal desorption due to higher energy requirements and the need for sophisticated air pollution control systems. frtr.gov

Table 1: Comparison of Ex Situ Thermal Treatment Technologies

| Parameter | Thermal Desorption | Incineration |

|---|---|---|

| Primary Mechanism | Physical Separation (Volatilization) | Chemical Destruction (Oxidation/Combustion) |

| Operating Temperature | 90 - 560°C frtr.gov | 870 - 1,200°C frtr.gov |

| Applicability | Volatile and semi-volatile organic compounds, including PCBs crccare.com | Wide range of organic compounds, especially halogenated and recalcitrant ones frtr.gov |

| Advantages | Lower cost than incineration, separates contaminants for potential recovery or specialized treatment frtr.gov | High destruction efficiency for a broad range of contaminants frtr.gov |

| Disadvantages | Requires separate treatment for the off-gas stream, not effective for non-volatile contaminants frtr.gov | Higher cost, potential for formation of hazardous byproducts if not properly controlled frtr.gov |

Soil washing is an ex situ process that uses a liquid washing solution to remove contaminants from excavated soil. mdpi.comnih.gov For hydrophobic organic compounds like 1,1'-Biphenyl, 2,2',3,4,6-pentabromo-, the washing solution is typically enhanced with chemical agents to increase the contaminant's solubility and facilitate its desorption from soil particles. mdpi.com

Commonly used chemical agents include:

Surfactants: These compounds reduce surface tension and form micelles that encapsulate hydrophobic contaminants, making them soluble in the aqueous washing solution. nih.gov

Cosolvents: Organic solvents miscible with water can be added to increase the solubility of organic pollutants.

Chelating Agents: While primarily used for heavy metals, agents like ethylenediaminetetraacetate (B1237979) (EDTA) have been used in combination with surfactants to remediate mixed contamination sites. nih.gov

Research on PCBs has demonstrated the effectiveness of this technology. One laboratory study found that a nonionic surfactant, Brij 98, was highly efficient, mobilizing 83% of PCBs from contaminated soil over three successive extractions with a single charge of the washing solution. nih.gov When fresh reagent was used for each extraction, the removal efficiency increased to 87%. nih.gov

Table 2: Efficiency of Different Surfactants in Mobilizing PCBs from Soil

| Surfactant Type | Surfactant Name | PCB Mobilization Efficiency (3 extractions) |

|---|---|---|

| Nonionic | Brij 98 | 83% (single charge), 87% (fresh reagent) nih.gov |

| Anionic | Triton XQS-20 | 68% (single charge) nih.gov |

In Situ Remediation Technologies

In situ technologies treat contaminants directly in the subsurface, avoiding the need for soil excavation. iipseries.orgepa.gov These methods are generally less disruptive, can treat a larger volume of soil and groundwater, and are often more cost-effective for large or deep contamination zones. epa.gov

Bioremediation utilizes microorganisms to break down contaminants into less toxic substances. mdpi.comiipseries.org For halogenated compounds like 1,1'-Biphenyl, 2,2',3,4,6-pentabromo-, anaerobic processes are particularly important.

Under anaerobic (oxygen-free) conditions, certain microorganisms can use brominated compounds as electron acceptors in a process called reductive dehalogenation, or in this case, debromination. frtr.govnih.gov This process involves the sequential removal of bromine atoms from the biphenyl (B1667301) structure, which typically reduces the compound's toxicity and persistence. nih.gov

Studies on various PBDEs have shown that anaerobic microbial cultures can effectively debrominate these compounds. nih.gov The process often starts with the removal of para and meta positioned bromines. nih.gov Research has identified specific dehalogenating bacteria, such as Dehalococcoides species, Dehalobacter restrictus, and Desulfitobacterium hafniense, as capable of debrominating PBDEs. nih.gov However, the rate of debromination can be slow, especially for highly brominated congeners. nih.gov For example, one study observed that less than 10% of nano-molar concentrations of highly brominated PBDEs were transformed after three months, whereas some lesser-brominated congeners were completely debrominated within weeks. nih.gov

To enhance the rate and extent of in situ bioremediation, biostimulation and bioaugmentation strategies can be employed. epa.gov

Biostimulation: This involves modifying the subsurface environment to stimulate the growth and activity of indigenous microorganisms capable of degrading the contaminant. epa.gov This is often achieved by injecting nutrients (e.g., nitrogen, phosphorus) and electron donors (e.g., lactate, benzoate, methanol) into the contaminated zone. frtr.gov

Bioaugmentation: This strategy involves the introduction of specific, often laboratory-cultured, microorganisms into the subsurface to supplement the native microbial population. epa.gov This is particularly useful when the indigenous microbial community lacks the specific capabilities to degrade the target contaminant. nih.gov

A study on the bioremediation of soil contaminated with decachlorobiphenyl (B1669993) (PCB-209), a highly chlorinated analogue of the target compound, demonstrated the potential of these strategies. In this study, native bacterial strains were isolated and then used in both biostimulation and bioaugmentation experiments. mdpi.com The results showed that the bacterial strains could achieve removal of PCB-209, with the highest removal observed when the strains were used together in a consortium. mdpi.com

Table 3: Bacterial Removal of Decachlorobiphenyl (PCB-209) in a Bioaugmentation Study

| Bacterial Treatment | Maximum Growth (CFU/g) | PCB-209 Removed (mg/kg) |

|---|---|---|

| Acinetobacter sp. DCB104 | >2.0 × 10⁴ | 14.01 mdpi.com |

| Staphylococcus sp. DCB28 | >2.0 × 10⁴ | 9.58 mdpi.com |

| Bacillus sp. DCB13 | >2.0 × 10⁴ | 17.33 mdpi.com |

| Bacterial Consortium | >2.0 × 10⁴ | 15.25 mdpi.com |

Chemical Dehalogenation Techniques (e.g., Zero-Valent Iron)

Chemical dehalogenation is a promising in-situ remediation technique for halogenated organic compounds. One of the most studied methods involves the use of zero-valent iron (ZVI). Nanoscale zero-valent iron (nZVI) has a large surface area and high reactivity, making it effective for the degradation of contaminants like PCBs. nih.govfrontiersin.org The process involves the transfer of electrons from the ZVI to the halogenated biphenyl, leading to the replacement of bromine or chlorine atoms with hydrogen atoms, a process known as reductive dehalogenation. nih.gov

The effectiveness of nZVI can be enhanced by combining it with a catalyst such as palladium (Pd). These bimetallic nanoparticles (e.g., nZVI/Pd) have shown significantly higher dehalogenation rates for both polybrominated diphenyl ethers (PBDEs) and PCBs compared to nZVI alone. nih.gov Studies on various PCB congeners have demonstrated the potential of this technology. For instance, palladized nZVI was found to be orders of magnitude more effective for the dehalogenation of mono- to tri-brominated diphenyl ethers. nih.gov

Table 1: Examples of Dehalogenation Studies on Related Compounds using Zero-Valent Iron

| Compound | Reductant | Key Findings | Reference |

|---|---|---|---|

| Mono- to tri-BDEs | nZVI/Pd | Rate constants were 2 to 4 orders of magnitude greater than with nZVI alone. | nih.gov |

| 2,3,4-trichlorobiphenyl (PCB 21) | nZVI/Pd | Promoted dehalogenation kinetics. | nih.gov |

Adsorption and Stabilization Technologies (e.g., Activated Carbon Amendments)

Adsorption and stabilization technologies aim to reduce the mobility and bioavailability of contaminants in soil and sediment, thereby minimizing their entry into the food chain. mdpi.comnih.gov

Adsorption with Activated Carbon: Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for a wide range of organic contaminants, including PCBs and likely PBBs. frontiersin.orgfrontiersin.org When added to contaminated soil or sediment, activated carbon binds these compounds, reducing their availability for uptake by organisms. nih.gov A product named SediMite™, which consists of activated carbon pellets, has been developed to deliver the adsorbent to contaminated sediments. This approach has been shown to reduce PCB uptake in fish by as much as 87%. nih.gov